Cas no 2680820-34-0 (Benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate)
![Benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate structure](https://ja.kuujia.com/scimg/cas/2680820-34-0x500.png)
Benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
- 2680820-34-0
- EN300-7339445
- Benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
-
- インチ: 1S/C16H21NO3/c1-16(19)9-13-7-8-14(10-16)17(13)15(18)20-11-12-5-3-2-4-6-12/h2-6,13-14,19H,7-11H2,1H3
- InChIKey: WJFJGNLEBNSKJJ-UHFFFAOYSA-N
- ほほえんだ: OC1(C)CC2CCC(C1)N2C(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 275.15214353g/mol
- どういたいしつりょう: 275.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 49.8Ų
Benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7339445-0.5g |
benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
2680820-34-0 | 95.0% | 0.5g |
$1165.0 | 2025-03-11 | |
Enamine | EN300-7339445-0.05g |
benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
2680820-34-0 | 95.0% | 0.05g |
$1020.0 | 2025-03-11 | |
Enamine | EN300-7339445-0.25g |
benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
2680820-34-0 | 95.0% | 0.25g |
$1117.0 | 2025-03-11 | |
Enamine | EN300-7339445-1.0g |
benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
2680820-34-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-11 | |
Enamine | EN300-7339445-2.5g |
benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
2680820-34-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-11 | |
Enamine | EN300-7339445-5.0g |
benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
2680820-34-0 | 95.0% | 5.0g |
$3520.0 | 2025-03-11 | |
Enamine | EN300-7339445-0.1g |
benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
2680820-34-0 | 95.0% | 0.1g |
$1068.0 | 2025-03-11 | |
Enamine | EN300-7339445-10.0g |
benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
2680820-34-0 | 95.0% | 10.0g |
$5221.0 | 2025-03-11 |
Benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
Benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylateに関する追加情報
Benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 2680820-34-0): A Comprehensive Overview
Benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate, identified by its CAS number 2680820-34-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its complex bicyclic structure and functional groups, has garnered attention for its potential applications in drug discovery and development. The presence of both hydroxyl and carboxylate functionalities, combined with the unique bicyclo[3.2.1]octane scaffold, makes this compound a versatile building block for synthesizing more intricate pharmacophores.
The compound's structure, featuring a benzyl ester group at the terminal carboxyl position, enhances its solubility and bioavailability, making it an attractive candidate for further investigation in medicinal chemistry. The bicyclic core, particularly the 8-azabicyclo[3.2.1]octane ring system, is known for its stability and ability to mimic certain natural product scaffolds, which are often associated with biological activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of Benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate with biological targets more efficiently than ever before. These studies have highlighted the compound's potential as a ligand for enzymes and receptors involved in various disease pathways. For instance, preliminary computational studies suggest that this molecule may interact with enzymes implicated in metabolic disorders, offering a promising lead for the development of novel therapeutic agents.
In addition to its structural features, the compound's reactivity makes it a valuable intermediate in organic synthesis. The hydroxyl group can participate in various chemical transformations, including esterification, etherification, and oxidation reactions, while the carboxylate group serves as a versatile handle for further functionalization. These properties have been exploited in synthetic protocols aimed at generating derivatives with enhanced biological activity.
The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their diverse biological properties and low toxicity profiles. The bicyclo[3.2.1]octane scaffold is no exception, having been reported in numerous drug candidates across different therapeutic areas. Researchers have leveraged this scaffold to develop compounds with potential applications in neurological disorders, cardiovascular diseases, and inflammation-related conditions.
One of the most compelling aspects of Benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate is its synthetic accessibility. Advances in synthetic methodologies have made it possible to produce this compound in multi gram quantities with high purity, facilitating its use in both academic research and industrial applications. This accessibility has spurred interest among chemists who are exploring new ways to incorporate this scaffold into more complex molecules.
The compound's potential as a chiral building block has also been recognized by the pharmaceutical industry. Chirality plays a crucial role in the biological activity of many drugs, and compounds that can introduce chirality into other molecules are highly sought after. The stereochemistry of Benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate can be controlled during synthesis, allowing researchers to generate enantiomerically pure derivatives that may exhibit enhanced pharmacological properties.
Recent studies have begun to explore the pharmacological effects of derivatives of this compound using both in vitro and in vivo models. Initial findings suggest that certain modifications can lead to compounds with potent inhibitory activity against target enzymes and receptors relevant to human health conditions such as cancer and neurodegenerative diseases.
The future prospects for Benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate are promising, with ongoing research aimed at optimizing its synthetic routes and exploring new applications in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate these developments, leading to novel therapeutic agents based on this versatile scaffold.
In conclusion, Benzyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 2680820- 34 - 0) represents an exciting opportunity for researchers working at the intersection of chemistry and medicine. Its unique structural features, functional groups, and synthetic accessibility position it as a valuable tool for developing new drugs targeting a wide range of diseases. As our understanding of molecular interactions continues to grow, the potential applications of this compound are likely to expand, offering hope for innovative treatments that improve human health.
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